molecular formula C11H15NO2 B7818141 N-(2-hydroxyphenyl)-3-methylbutanamide

N-(2-hydroxyphenyl)-3-methylbutanamide

Cat. No.: B7818141
M. Wt: 193.24 g/mol
InChI Key: IJYHTECSBSZZSU-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-methylbutanamide is a chemical compound characterized by its unique structure, which includes a hydroxyphenyl group attached to a 3-methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-3-methylbutanamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 3-methylbutanoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Amines

  • Substitution: Substituted phenols or amines

Scientific Research Applications

N-(2-hydroxyphenyl)-3-methylbutanamide has found applications in several scientific fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: The compound can be used in the development of new materials and chemicals with improved properties.

Mechanism of Action

N-(2-hydroxyphenyl)-3-methylbutanamide is structurally similar to other compounds such as N-(2-hydroxyphenyl)acetamide and N-(2-hydroxyphenyl)benzamide. its unique 3-methylbutanamide group imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic profile.

Comparison with Similar Compounds

  • N-(2-hydroxyphenyl)acetamide

  • N-(2-hydroxyphenyl)benzamide

  • N-(2-hydroxyphenyl)propanamide

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-5-3-4-6-10(9)13/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYHTECSBSZZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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